

Introduction: Unveiling a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name:	<i>N</i> -(4-Phenyl-cyclohex-1-enyl)-formamide
CAS No.:	128798-29-8
Cat. No.:	B163228

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N-(4-Phenyl-cyclohex-1-enyl)-formamide (CAS No. 128798-29-8) is a fascinating organic molecule that merges the structural features of an enamine with the stability and reactivity of a formamide.^[1] With the molecular formula $C_{13}H_{15}NO$ and a molecular weight of 201.26 g/mol, this compound presents a unique scaffold for chemical exploration.^[1] Its structure, featuring a 4-phenylcyclohexene backbone, is a key motif in various synthetic applications, from materials science to pharmaceuticals.^{[2][3]} While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts and analogous structures are well-understood. This guide, therefore, leverages established chemical principles and data from its precursors to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into its logical synthetic pathways, predict its physicochemical and spectroscopic properties, and explore its potential as a valuable intermediate in the synthesis of complex molecular architectures.

PART 1: Synthesis and Mechanistic Considerations

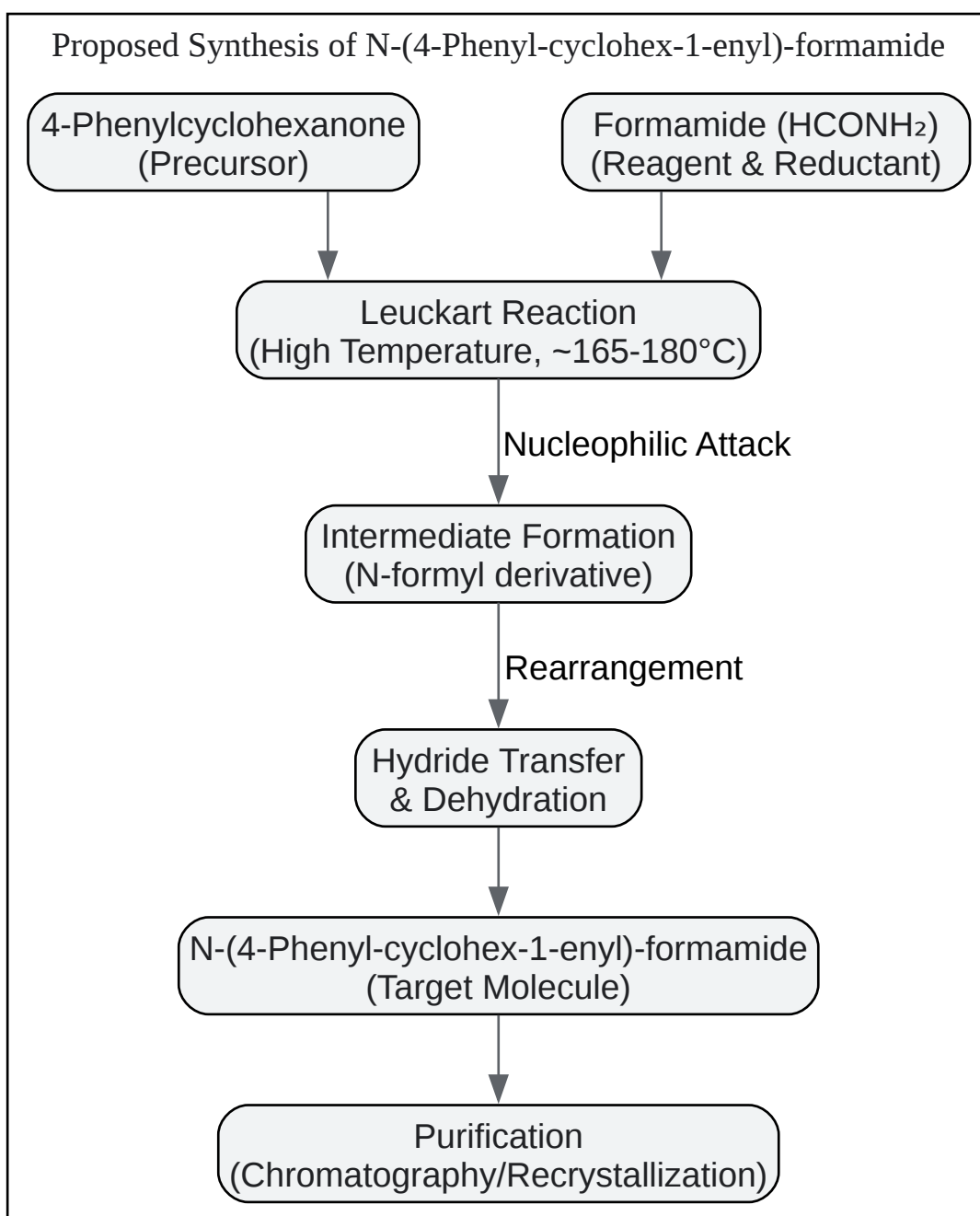
The synthesis of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** is most logically achieved from the precursor ketone, 4-phenylcyclohexanone. This starting material is a commercially

available solid that serves as a versatile building block in its own right, used in the preparation of polymers and pharmaceutical intermediates.[2][3] The key transformation involves the conversion of the ketone into the target enamide. The most direct and historically significant method for such a transformation is the Leuckart reaction.

Primary Synthetic Route: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing formamide or ammonium formate as both the nitrogen source and the reducing agent.[4][5] This one-pot procedure is particularly well-suited for this synthesis as it can directly yield the N-formylated product, which is often a stable intermediate. The reaction typically requires elevated temperatures to drive the reaction to completion.

The mechanism, when using formamide, proceeds through a nucleophilic attack of formamide on the carbonyl carbon of 4-phenylcyclohexanone. Subsequent dehydration forms an N-formyl derivative intermediate. A hydride shift, facilitated by another molecule of formamide or its hydrolysis products, reduces the intermediate to yield the final **N-(4-Phenyl-cyclohex-1-enyl)-formamide** product.[6]



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Caption: Proposed synthetic workflow via the Leuckart reaction.

Experimental Protocol: Leuckart Synthesis

- Objective: To synthesize **N-(4-Phenyl-cyclohex-1-enyl)-formamide** from 4-phenylcyclohexanone.

- Reagents:
 - 4-Phenylcyclohexanone (1.0 equiv)
 - Formamide (excess, e.g., 5-10 equiv)
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a heating mantle, add 4-phenylcyclohexanone.
 - Add an excess of formamide to the flask. The use of excess formamide serves as both the reactant and the solvent.[4]
 - Heat the reaction mixture to a temperature between 165-180°C.[7][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete (typically several hours, as indicated by the disappearance of the starting ketone), cool the mixture to room temperature.
 - Pour the reaction mixture into a beaker of cold water. The product, being organic, may precipitate out of the aqueous formamide solution.
 - Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **N-(4-Phenyl-cyclohex-1-enyl)-formamide**.

Alternative Route: Stepwise N-Formylation

An alternative, albeit less direct, approach involves the initial formation of the corresponding amine from 4-phenylcyclohexanone, followed by a separate N-formylation step. The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis, often used for protecting amines or as an intermediate step.[8]

Numerous methods exist for N-formylation, with the use of formic acid being one of the most practical and convenient.[8][9] This procedure often requires azeotropic removal of water using a Dean-Stark trap to drive the equilibrium towards the product.[8] Catalytic methods, for instance using iodine, have also been developed to improve efficiency under solvent-free conditions.[10]

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** are dictated by its unique combination of functional groups. The phenyl group imparts hydrophobicity, while the formamide moiety introduces polarity and the capacity for hydrogen bonding.

Predicted Physicochemical Data

While extensive experimental data is not publicly available, computational predictions provide valuable insights into the molecule's properties.

Property	Predicted Value	Source
Physical Appearance	Pale yellow to light brown solid	Experimental[11]
Molecular Weight	201.26 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₅ NO	[1]
Boiling Point	380.5 ± 42.0 °C	Predicted[11]
Density	1.08 ± 0.1 g/cm ³	Predicted[11]
pKa	15.50 ± 0.40	Predicted[11]
Solubility	Soluble in dichloromethane, ethyl acetate	Experimental[11]

The predicted high boiling point is consistent with a molecule of this molecular weight containing a polar amide group capable of strong intermolecular hydrogen bonding.[11]

Spectroscopic Characterization (Predicted)

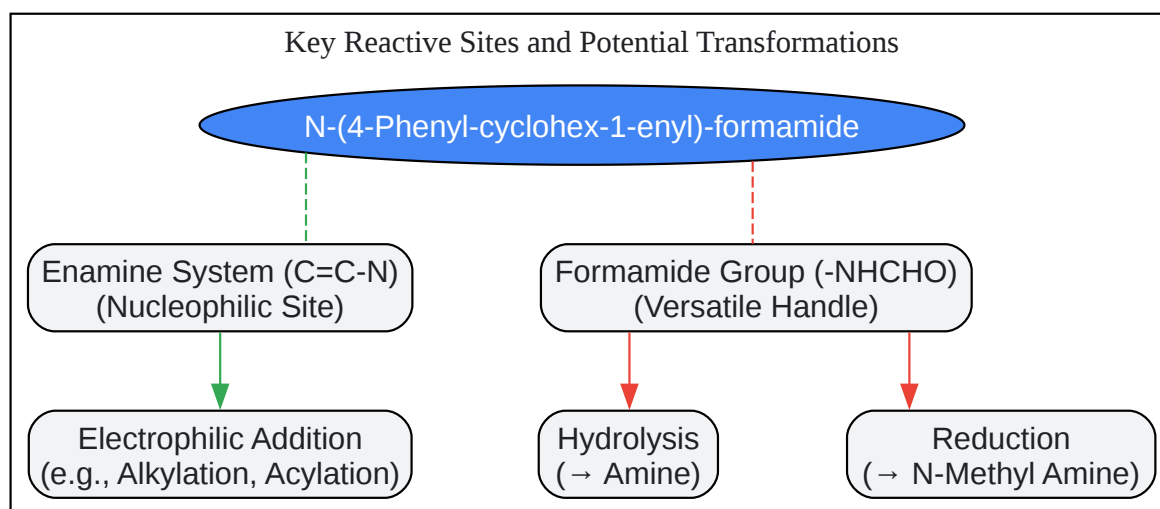
Spectroscopic analysis is essential for structure elucidation. Based on the known structure, the following spectral characteristics can be confidently predicted.

- ^1H NMR Spectroscopy:
 - Aromatic Protons (C_6H_5 -): A multiplet in the range of δ 7.2-7.4 ppm.
 - Vinyl Proton ($=\text{CH-N}$): A singlet or narrow multiplet expected around δ 5.5-6.5 ppm.
 - Formyl Proton ($-\text{CHO}$): A distinct singlet appearing downfield, typically around δ 8.0-8.3 ppm.
 - Amine Proton ($-\text{NH-}$): A broad singlet, the chemical shift of which is concentration and solvent-dependent, likely in the δ 7.5-8.5 ppm range.
 - Aliphatic Protons (Cyclohexene Ring): A series of multiplets in the δ 1.5-3.0 ppm range.
- ^{13}C NMR Spectroscopy:
 - Carbonyl Carbon ($-\text{C=O}$): A signal in the δ 160-165 ppm region.
 - Enamine Carbons (C=C-N): Two signals expected in the δ 110-140 ppm range.
 - Aromatic Carbons: Multiple signals between δ 125-145 ppm.
 - Aliphatic Carbons: Signals in the δ 20-40 ppm range.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A moderate to sharp absorption band around $3300\text{-}3400\text{ cm}^{-1}$.
 - C-H Stretch (Aromatic/Vinyl): Absorptions just above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Absorptions just below 3000 cm^{-1} .
 - C=O Stretch (Amide I Band): A strong, characteristic absorption around $1670\text{-}1690\text{ cm}^{-1}$.

- C=C Stretch: A medium intensity band around 1640-1660 cm^{-1} .

PART 3: Reactivity and Applications in Drug Discovery

The synthetic utility of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** stems from the reactivity of its distinct functional groups. This positions the molecule as a versatile intermediate for creating more complex structures, a critical aspect of modern drug discovery which often relies on the efficient construction of novel molecular frameworks.[12]



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Caption: Reactivity map of **N-(4-Phenyl-cyclohex-1-enyl)-formamide**.

Reactivity of the Enamide System

The C=C-N linkage, or enamide system, behaves as an electron-rich olefin. The nitrogen lone pair delocalizes into the double bond, making the β -carbon nucleophilic. This site is susceptible to attack by a range of electrophiles, enabling C-C bond formation at the position adjacent to the nitrogen-bearing carbon.

Transformations of the Formamide Group

The formamide group is a stable but synthetically flexible handle.

- **Hydrolysis:** Under acidic or basic conditions, the formamide can be hydrolyzed to reveal the corresponding secondary amine, 1-(4-phenylcyclohex-1-en-1-yl)amine. This unmasks a key functional group for further elaboration, such as coupling reactions or the formation of other amide bonds.
- **Reduction:** The amide can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-methylated amine, N-methyl-1-(4-phenylcyclohex-1-en-1-yl)amine. This provides a direct route to tertiary amine structures, which are prevalent in many classes of pharmaceuticals.

Potential in Medicinal Chemistry

The 4-phenylcyclohexane scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to interact with various biological targets. For example, 4-phenylcyclohexanone itself is an intermediate in the synthesis of CCR2 antagonists, which are investigated for treating inflammatory diseases like rheumatoid arthritis.^{[3][13]} By serving as a precursor to diverse amine derivatives, **N-(4-Phenyl-cyclohex-1-enyl)-formamide** offers a strategic entry point for generating libraries of compounds based on this valuable scaffold for screening in drug discovery programs.

Conclusion

N-(4-Phenyl-cyclohex-1-enyl)-formamide represents a molecule of significant synthetic potential. While direct experimental characterization is sparse, a thorough analysis based on established chemical principles allows for the confident prediction of its properties and reactivity. Its most logical synthesis proceeds via the Leuckart reaction from 4-phenylcyclohexanone, offering a direct route to this enamide structure. The molecule's value lies in its dual reactivity: the nucleophilic enamine system and the versatile formamide handle. For researchers in drug discovery and organic synthesis, **N-(4-Phenyl-cyclohex-1-enyl)-formamide** should be viewed as a strategic intermediate, providing access to a rich variety of amine derivatives built upon the pharmaceutically relevant 4-phenylcyclohexane core.

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